molecular formula C27H19ClN4OS B11147495 (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11147495
M. Wt: 483.0 g/mol
InChI Key: HPCRLNBJCYZBHZ-RGEXLXHISA-N
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Description

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic compound with a unique structure that combines benzothiazole, pyrazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, ethoxy groups, and nitriles. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.

Scientific Research Applications

(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential, including drug development and pharmacological studies.

    Industry: It may be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical properties and biological activities that are not observed in other related compounds.

Properties

Molecular Formula

C27H19ClN4OS

Molecular Weight

483.0 g/mol

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C27H19ClN4OS/c1-2-33-24-13-12-18(15-22(24)28)26-20(17-32(31-26)21-8-4-3-5-9-21)14-19(16-29)27-30-23-10-6-7-11-25(23)34-27/h3-15,17H,2H2,1H3/b19-14-

InChI Key

HPCRLNBJCYZBHZ-RGEXLXHISA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)Cl

Origin of Product

United States

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